
15-Keto Latanoprost Acid
Overview
Description
15-Keto Latanoprost Acid is an active metabolite of the prostaglandin analog latanoprost. It is primarily known for its role in reducing intraocular pressure, making it a significant compound in the treatment of glaucoma . This compound is a derivative of latanoprost, which is widely used in ophthalmology.
Mechanism of Action
Target of Action
15-Keto Latanoprost Acid is an active metabolite of the FP receptor agonist latanoprost . The primary target of this compound is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
This compound interacts with the FP receptor, leading to a reduction in intraocular pressure . It achieves this by increasing the outflow of aqueous humor through the uveoscleral pathway . This interaction and the resulting changes help in the management of conditions like glaucoma and ocular hypertension .
Biochemical Pathways
The action of this compound primarily affects the prostaglandin synthesis pathway . By acting as an agonist at the FP receptor, it influences the production and function of prostaglandins, which are lipid compounds with diverse hormone-like effects, including the regulation of intraocular pressure .
Pharmacokinetics
It is known that latanoprost, the parent compound, is well absorbed through the cornea and is then primarily metabolized to this compound in the cornea . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of the action of this compound is a reduction in intraocular pressure . Intraocular administration of this compound reduces intraocular pressure in cynomolgus monkeys . It also reduces pupillary diameter in cats when administered topically .
Biochemical Analysis
Biochemical Properties
15-Keto Latanoprost Acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is 15-hydroxyprostaglandin dehydrogenase, which catalyzes the oxidation of the hydroxyl group at the 15th position to form the keto group . This interaction is crucial for the metabolism of prostaglandins, influencing their biological activity. Additionally, this compound interacts with FP receptors, which are G-protein-coupled receptors involved in various physiological processes .
Cellular Effects
This compound affects various cell types and cellular processes. In ocular cells, it reduces intraocular pressure by increasing the outflow of aqueous humor . This compound also influences cell signaling pathways, particularly those involving prostaglandin receptors, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to reduce pupillary diameter in cats, indicating its effect on smooth muscle cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to FP receptors, leading to the activation of downstream signaling pathways . This binding triggers a cascade of events, including the activation of adenylate cyclase and the increase in cyclic AMP levels, which ultimately results in the physiological effects observed. Additionally, this compound can inhibit or activate specific enzymes, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained reductions in intraocular pressure, although the extent of this effect may diminish over time . In vitro studies have also indicated that the compound can maintain its activity for extended periods under controlled conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause toxic effects, including inflammation and irritation . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in the metabolic pathways of prostaglandins. It is formed from latanoprost through the action of 15-hydroxyprostaglandin dehydrogenase . This enzyme-mediated conversion is a key step in the metabolism of prostaglandins, influencing their biological activity and clearance from the body . The compound also interacts with other enzymes and cofactors involved in prostaglandin metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target tissues, such as the eye, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . For example, in ocular cells, it is localized to the ciliary body and trabecular meshwork, where it influences aqueous humor dynamics .
Preparation Methods
The synthesis of 15-Keto Latanoprost Acid involves several steps, starting from the chiral precursor Corey lactone diol. The synthetic route includes Swern oxidation, allylic reduction, and Wittig reaction conditions . The reduction of keto and alkene functional groups is achieved in a single step using a low-cost catalyst such as nickel chloride and sodium borohydride in methanol . This method provides high stereoselectivity and improved yield.
Chemical Reactions Analysis
15-Keto Latanoprost Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The reduction of keto groups is a common reaction, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include nickel chloride, sodium borohydride, and methanol . The major products formed from these reactions are various prostaglandin analogs and derivatives.
Scientific Research Applications
Intraocular Pressure Reduction
Research has demonstrated that 15-Keto Latanoprost Acid can effectively reduce IOP in animal models. A study conducted on glaucomatous monkey eyes indicated that various concentrations of this compound (0.0001%, 0.001%, and 0.01%) produced significant reductions in IOP, comparable to those achieved with standard Latanoprost treatments . The study reported the following maximum reductions in IOP after treatment:
Concentration | Reduction in IOP (mm Hg) | Percentage Reduction |
---|---|---|
0.0001% | 3.0 ± 0.3 | 9% |
0.001% | 7.6 ± 0.6 | 23% |
0.01% | 6.3 ± 0.4 | 18% |
0.005% (Latanoprost) | 6.6 ± 0.6 | 20% |
These results suggest that while less potent than its parent compound, this compound still offers a clinically relevant reduction in IOP .
Comparative Efficacy Studies
A comparative study highlighted the efficacy of various formulations containing Latanoprost and its metabolites, including this compound, emphasizing their role in managing glaucoma . The study found that formulations incorporating cyclodextrins improved the stability and bioavailability of Latanoprost, potentially enhancing the therapeutic effects of its metabolites.
Safety Profile
Despite its lower potency, safety evaluations have shown that this compound does not significantly alter aqueous humor dynamics or cause adverse effects at therapeutic doses . This safety profile is crucial for long-term use in managing chronic conditions like glaucoma.
Comparison with Similar Compounds
15-Keto Latanoprost Acid is compared with other prostaglandin analogs such as:
Latanoprost Acid: Both compounds reduce intraocular pressure but differ in their metabolic pathways and receptor affinities.
Bimatoprost: Another prostaglandin analog used in glaucoma treatment, but with different pharmacokinetic properties.
Travoprost: Similar in function but varies in its chemical structure and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and metabolic stability.
Biological Activity
15-Keto Latanoprost Acid (KL) is an active metabolite of the prostaglandin analog latanoprost, primarily recognized for its role in managing intraocular pressure (IOP) in glaucoma treatment. This compound exhibits biological activities that are significant in both clinical and research settings. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
Overview of this compound
- Chemical Structure : CHO
- Molecular Weight : 388.5 g/mol
- CAS Number : 369585-22-8
This compound acts primarily through its interaction with the FP receptor (prostaglandin F2 alpha receptor). This interaction leads to a series of biochemical events that culminate in reduced IOP by enhancing the outflow of aqueous humor from the eye. The compound is metabolized from latanoprost via the enzyme 15-hydroxyprostaglandin dehydrogenase , which converts the hydroxyl group at the 15th position into a keto group .
Intraocular Pressure Reduction
Research indicates that this compound effectively reduces IOP in various animal models. A study involving cynomolgus monkeys demonstrated that topical application of KL at concentrations of 0.001% resulted in a significant reduction in IOP, comparable to that achieved with latanoprost at 0.005% . The results are summarized in Table 1.
Concentration | IOP Reduction (mm Hg) | Percentage Reduction (%) |
---|---|---|
0.0001% KL | 3.0 ± 0.3 | 9 |
0.001% KL | 7.6 ± 0.6 | 23 |
0.01% KL | 6.3 ± 0.4 | 18 |
0.005% Latanoprost | 6.6 ± 0.6 | 20 |
Cellular and Molecular Mechanisms
The compound influences several cellular processes:
- Increased Outflow Facility : KL enhances uveoscleral outflow without significantly altering aqueous humor production or tonographic outflow facility .
- Cellular Interactions : KL interacts with ocular cells, promoting cellular pathways associated with fluid dynamics within the eye.
Pharmacokinetics
The pharmacokinetic profile of KL indicates that it is well absorbed through the cornea following administration as a part of latanoprost therapy. The metabolite's stability and activity can vary over time, with degradation potentially affecting its efficacy .
Comparative Studies
In a comparative study, the ocular hypotensive effects of KL were assessed against latanoprost in monkey eyes with laser-induced unilateral glaucoma. The findings suggested that KL not only matched but occasionally surpassed the efficacy of latanoprost at certain time points during the assessment period .
Implications for Treatment
The observed effects of KL suggest its potential as a therapeutic agent for glaucoma management, particularly for patients who may experience suboptimal responses to standard treatments involving latanoprost.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISZERSIOETNK-LYTHEMCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857910 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369585-22-8 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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